molecular formula C15H12ClFN6O2S B10928261 methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10928261
M. Wt: 394.8 g/mol
InChI Key: GPNAWRSTNOLFFD-FBCYGCLPSA-N
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Description

Methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the triazole ring: This involves the cyclization of an appropriate hydrazide with a suitable nitrile.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol compound.

    Final coupling: The final step involves the coupling of the triazole-sulfanyl intermediate with the pyrazole carboxylate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 1-{[(4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring, a triazole ring, and a sulfanyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN6O2S

Molecular Weight

394.8 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H12ClFN6O2S/c1-25-14(24)13-5-6-22(21-13)9-26-15-20-18-8-23(15)19-7-10-11(16)3-2-4-12(10)17/h2-8H,9H2,1H3/b19-7+

InChI Key

GPNAWRSTNOLFFD-FBCYGCLPSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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